[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
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Overview
Description
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoate moiety, a methoxyphenyl group, and an ethylphenoxyacetyl hydrazone linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 2-(4-ethylphenoxy)acetohydrazide with an aldehyde or ketone to form the hydrazone intermediate.
Methoxylation: The hydrazone intermediate is then reacted with a methoxyphenyl derivative under appropriate conditions to introduce the methoxy group.
Bromination: Finally, the methoxyphenyl hydrazone is reacted with a bromobenzoate derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the hydrazone linkage and bromobenzoate moiety suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structure may allow it to act as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is not well understood. it is likely that the compound interacts with specific molecular targets through its hydrazone linkage and bromobenzoate moiety. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares a similar benzophenone structure but lacks the hydrazone and bromobenzoate moieties.
4-Methoxyphenethylamine: This compound contains a methoxyphenyl group but differs significantly in its overall structure and functional groups.
Uniqueness
The uniqueness of [4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H23BrN2O5 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-3-17-7-10-21(11-8-17)32-16-24(29)28-27-15-18-9-12-22(23(13-18)31-2)33-25(30)19-5-4-6-20(26)14-19/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+ |
InChI Key |
ZZOZSWXUGYSYEW-JFLMPSFJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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